REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([CH3:12])[CH2:11][O:10]2)[CH:6]=[CH:7][CH:8]=1.[CH3:13][NH2:14]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:12])([CH2:11][NH:14][CH3:13])[OH:10])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1(OC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to an oil under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hydrochloric acid (2 M)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
was extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(O)(CNC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |